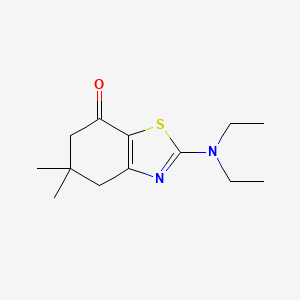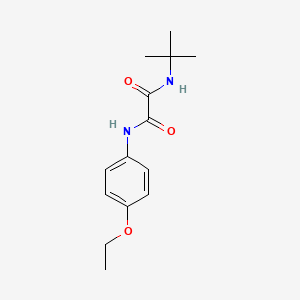
N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide, also known as A-438079, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. This compound has been found to be a potent and selective antagonist of the P2X7 receptor, a type of ion channel that is involved in the regulation of various physiological processes in the body. In
作用機序
The mechanism of action of N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide involves the inhibition of the P2X7 receptor, which is a type of ion channel that is involved in the regulation of various physiological processes in the body. This receptor is activated by extracellular ATP, which leads to the opening of the channel and the influx of calcium ions into the cell. N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide binds to the P2X7 receptor and blocks its activation, thereby preventing the influx of calcium ions and the subsequent downstream signaling events.
Biochemical and Physiological Effects:
N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines, such as IL-1β and IL-18, from activated microglia and macrophages. In vivo studies have shown that N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide can reduce pain perception in animal models of chronic pain and neuropathic pain. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
実験室実験の利点と制限
N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high potency and selectivity for the P2X7 receptor, which allows for precise modulation of this target in vitro and in vivo. Additionally, this compound has been well-characterized in the literature, with numerous studies demonstrating its efficacy and safety in various experimental models. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists, which could have even greater therapeutic potential for the treatment of neurological disorders. Additionally, there is a need for further studies to elucidate the precise mechanisms of action of N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide, particularly in the context of its neuroprotective effects. Finally, there is a need for more studies to investigate the safety and efficacy of this compound in human clinical trials, which could pave the way for its use as a therapeutic agent in the future.
合成法
The synthesis of N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide involves the reaction of tert-butylamine with 4-ethoxybenzoyl chloride, followed by the addition of ethylenediamine. The resulting product is then purified through recrystallization to obtain a white crystalline powder. This method has been well-established in the literature and has been used in numerous studies to obtain high-quality samples of N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide.
科学的研究の応用
N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide has been extensively researched for its potential applications in the field of neuroscience. It has been found to be a potent and selective antagonist of the P2X7 receptor, which is involved in the regulation of various physiological processes in the body, including inflammation, pain perception, and neuronal signaling. This compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including chronic pain, epilepsy, and Alzheimer's disease.
特性
IUPAC Name |
N'-tert-butyl-N-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-5-19-11-8-6-10(7-9-11)15-12(17)13(18)16-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZWFJVKRFLJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

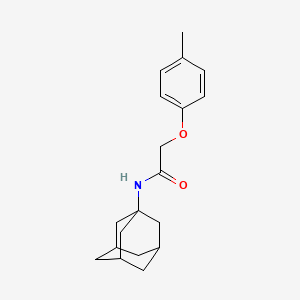
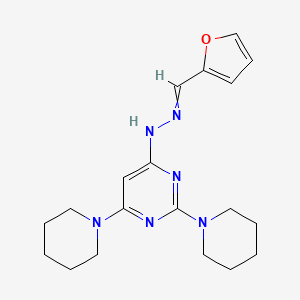
![3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5174147.png)
![5-bromo-2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5174161.png)

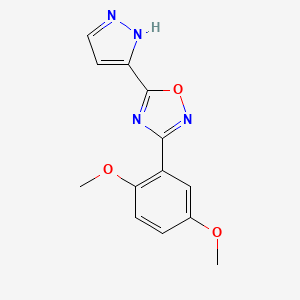
![methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5174174.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5174177.png)
![N-{1-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5174197.png)
![ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5174208.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B5174210.png)


